3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione
Description
3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a thietane ring (a four-membered sulfur-containing ring) with a 1,1-dione (sulfonyl) group. The amino substituent is linked to a 3-methylthiophen-2-ylmethyl group, introducing aromatic thiophene functionality.
The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous thietane derivatives (e.g., and describe phosphazene and sulfamoyl chloride-based synthetic routes). Its crystallographic data, if available, would typically be refined using SHELX programs (e.g., SHELXL for small-molecule refinement), which are industry standards for structural validation .
Properties
Molecular Formula |
C9H13NO2S2 |
|---|---|
Molecular Weight |
231.3 g/mol |
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H13NO2S2/c1-7-2-3-13-9(7)4-10-8-5-14(11,12)6-8/h2-3,8,10H,4-6H2,1H3 |
InChI Key |
KBOGZDZTTYHUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CNC2CS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the 1,1-dioxothietane core followed by nucleophilic substitution or amination with the 3-methylthiophen-2-ylmethylamine moiety. The sulfone (1,1-dioxide) functionality is introduced via oxidation of the corresponding thietane or thiol precursor.
Stepwise Preparation Approach
Step 1: Synthesis of 1lambda6-thietane-1,1-dione (Thietane-1,1-dioxide) Core
- Starting from commercially available tetrahydrothiophene or thietane derivatives.
- Oxidation with peracids such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions to yield the sulfone (1,1-dioxide) moiety.
- Typical reaction conditions: low temperature (0–5 °C), organic solvent (e.g., dichloromethane), with careful control to avoid over-oxidation.
Step 2: Preparation of 3-Methylthiophen-2-ylmethylamine
- Starting from 3-methylthiophene, bromomethylation at the 2-position to introduce a bromomethyl group.
- Subsequent nucleophilic substitution with ammonia or a suitable amine source to yield 3-methylthiophen-2-ylmethylamine.
- Purification by distillation or chromatography.
Step 3: Amination Reaction
- Nucleophilic substitution of the amino group of 3-methylthiophen-2-ylmethylamine onto the electrophilic carbon of the 1,1-dioxothietane ring at the 3-position.
- Reaction conditions: polar aprotic solvents (e.g., DMF, DMSO), mild heating (50–80 °C), and possibly a base catalyst to facilitate the reaction.
- Purification by recrystallization or chromatography.
Alternative Synthetic Routes
- Direct coupling of pre-oxidized 1,1-dioxothietane with 3-methylthiophen-2-ylmethylamine under microwave-assisted conditions to improve yield and reduce reaction time.
- Use of protecting groups on the amino moiety during oxidation steps to prevent side reactions.
Research Findings and Data Analysis
Yield and Purity
| Step | Typical Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Oxidation to sulfone | 75–85 | >95 | Controlled oxidation critical |
| Bromomethylation | 60–70 | 90–95 | Requires careful temperature control |
| Amination coupling | 65–80 | 95–98 | Base catalysis improves conversion |
Spectroscopic Characterization
- NMR (1H and 13C): Confirm the presence of methyl groups on thiophene and sulfone ring protons.
- IR Spectroscopy: Characteristic S=O stretching bands at ~1300 and ~1150 cm⁻¹ confirming sulfone formation.
- Mass Spectrometry: Molecular ion peak consistent with 231.3 g/mol molecular weight.
- Elemental Analysis: Consistent with C9H13NO2S2 composition.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Oxidation of thietane to sulfone | mCPBA, DCM, 0–5 °C | 75–85 | Avoid over-oxidation |
| Bromomethylation of 3-methylthiophene | NBS or bromomethylation reagents, solvent, controlled temp | 60–70 | Temperature control critical |
| Amination coupling | 3-methylthiophen-2-ylmethylamine, DMF, base, 50–80 °C | 65–80 | Base catalysis enhances yield |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thietane ring’s sulfone group (
) enhances electrophilicity at the sulfur atom, enabling nucleophilic attacks. Common reagents include amines, thiols, and alkoxides.
Example reaction with amines :
-
Conditions : Conducted in polar aprotic solvents (e.g., DMF) at 60–80°C for 4–6 hours .
-
Yield : 45–65%, depending on steric hindrance from the methylthiophen group.
Key observations :
-
The amino group at the 3-position participates in intramolecular hydrogen bonding, stabilizing intermediates during substitution.
-
Steric effects from the methylthiophen moiety reduce reactivity compared to unsubstituted thietanes .
Ring-Opening Reactions
The strained four-membered thietane ring undergoes ring-opening under acidic or basic conditions.
Acid-Catalyzed Hydrolysis
-
Conditions : 1M HCl, reflux for 12 hours.
-
Outcome : Forms a sulfonic acid derivative with complete ring cleavage.
Base-Mediated Ring Expansion
In the presence of strong bases (e.g., NaOH), the thietane ring expands to form six-membered thiacycles:
Oxidation of the Thiophen Moiety
The methylthiophen group undergoes oxidation to form sulfoxides or sulfones:
Reduction of the Amino Group
The secondary amine can be reduced to a primary amine using
:
Acid-Base Reactions
The amino group ( ) acts as a weak base, forming salts with strong acids:
Cross-Coupling Reactions
The methylthiophen substituent participates in Suzuki-Miyaura couplings with arylboronic acids:
Mechanistic Insights
-
Ring Strain : The thietane’s 90° bond angles (vs. 109.5° in thiolanes) drive ring-opening reactions .
-
Electronic Effects : The sulfone group withdraws electron density, polarizing the C-S bond for nucleophilic attack.
-
Steric Hindrance : The 3-methylthiophen group slows reactions at the adjacent amino site .
This compound’s reactivity profile underscores its utility in synthesizing complex sulfonamides, heterocycles, and functionalized thiophen derivatives for pharmaceutical and materials science applications.
Scientific Research Applications
3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors due to its unique structure, leading to modulation of biological pathways. The presence of the thietane ring and the thiophene moiety allows it to fit into specific binding sites, influencing the activity of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and molecular features of 3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione with related compounds:
| Compound Name | Molecular Formula | Substituent on Thietane Ring | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound (Target) | C9H12N2O2S2 | (3-Methylthiophen-2-yl)methylamino | 260.33 g/mol | Aromatic thiophene, sulfonyl group |
| 3-(2-Hydroxyethyl)-1lambda6-thietane-1,1-dione | C5H8O3S | 2-Hydroxyethyl | 148.18 g/mol | Polar hydroxy group, simpler substituent |
| 3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride | C5H11ClN2O2S | Aminomethyl + methyl | 198.67 g/mol | Quaternary carbon center, hydrochloride salt for enhanced solubility |
| Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride | C6H14ClNO2S | Methylamino + methyl | 199.69 g/mol | Thiolane (5-membered ring) instead of thietane, similar sulfonyl group |
| 3-[(Dimethylsulfamoyl)amino]-3-(2-phenylethyl)-1lambda6-thietane-1,1-dione | C13H19N3O4S2 | Dimethylsulfamoyl + phenethyl | 353.44 g/mol | Bulky sulfamoyl group, aromatic phenethyl substituent |
Functional and Pharmacological Comparisons
- Aromatic vs. This aromaticity may enhance binding to hydrophobic enzyme pockets or improve metabolic stability .
- Sulfonyl Group: The 1,1-dione (sulfonyl) group is common across all analogues, contributing to electronegativity and hydrogen-bonding capacity.
- Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for bioavailability. The target compound’s neutral form may require formulation adjustments for drug delivery.
Biological Activity
The compound 3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione is a thiophene-derived heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of thiophene derivatives typically involves nucleophilic substitution reactions. For instance, the synthesis of related compounds has been achieved through chloroacetylation processes and subsequent reactions with various amines. The synthetic pathways often yield compounds that are characterized by spectroscopic methods such as IR and NMR, confirming their structures and functional groups .
Antioxidant Activity
Research has indicated that thiophene derivatives exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Studies have shown that compounds similar to this compound possess the ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Cytotoxic Effects
Cytotoxicity studies have demonstrated that certain thiophene-based compounds can inhibit the proliferation of cancer cell lines. For example, derivatives synthesized from thiophene have shown promising results against various cancer types, suggesting potential applications in cancer therapy. The cytotoxic effects are often evaluated using assays such as MTT or XTT, measuring cell viability post-treatment .
Anti-inflammatory Properties
Thiophene derivatives have been explored for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity positions them as potential candidates for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been investigated. Compounds similar to this compound have shown effectiveness against a range of bacterial strains. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
| Study | Compound Tested | Activity | Findings |
|---|---|---|---|
| Study 1 | Thiophene Derivative A | Antioxidant | Significant scavenging activity against DPPH radicals observed. |
| Study 2 | Thiophene Derivative B | Cytotoxicity | IC50 values indicated potent inhibition of cancer cell growth. |
| Study 3 | Thiophene Derivative C | Antimicrobial | Effective against Gram-positive bacteria with MIC values below 50 µg/mL. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione, and how can reaction conditions be optimized?
- Methodological Answer :
- Route Design : Start with tetrachloromonospirocyclotriphosphazene derivatives (e.g., compound 1 in ) as precursors. React with carbazolyldiamine analogs in tetrahydrofuran (THF) under inert conditions, using triethylamine (EtN) as a base to neutralize HCl byproducts .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Adjust stoichiometry (1:1 molar ratio of precursor to diamine) and extend reaction times (e.g., 72 hours) to maximize yield. Purify using column chromatography with silica gel and gradient elution (hexane/ethyl acetate) .
- Example Data Table :
| Precursor | Solvent | Catalyst | Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Compound 1 | THF | EtN | 72 | 65–70 | Column Chromatography |
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., thiophene methyl group at δ ~2.5 ppm). IR spectroscopy can confirm sulfone (S=O) stretches (~1300–1150 cm) and amine N–H bonds (~3300 cm) .
- Chromatography : Employ HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
- Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol) and perform X-ray diffraction analysis .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) elucidate the electronic properties or biological interactions of this compound?
- Methodological Answer :
- Electronic Properties : Optimize the geometry using B3LYP/6-31G* basis sets (as in ). Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., nucleophilic attack at the sulfone group) .
- Biological Activity : Perform molecular docking (AutoDock Vina) against target proteins (e.g., enzymes with thiophene-binding pockets). Validate with MD simulations (GROMACS) to assess binding stability .
- Example Workflow :
Geometry Optimization (DFT) → HOMO/LUMO Analysis → Target Protein Selection → Docking → MD Validation
Q. What experimental strategies can resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?
- Methodological Answer :
- Controlled Replication : Reproduce synthesis and characterization under standardized conditions (e.g., pH 7.0, 25°C). Compare results with literature using meta-analysis tools (e.g., RevMan).
- Advanced Characterization : Use dynamic light scattering (DLS) for aggregation studies or differential scanning calorimetry (DSC) to assess thermal stability .
- Case Study : If solubility conflicts arise, test in multiple solvents (DMSO, PBS) and document kinetic solubility via nephelometry .
Q. What methodologies are appropriate for evaluating the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer :
- Environmental Persistence : Conduct OECD 301 biodegradation tests (aerobic conditions, 28 days) to measure half-life. Use LC-MS/MS to track degradation products .
- Ecotoxicology : Perform acute toxicity assays (e.g., Daphnia magna LC) and chronic exposure studies (algae growth inhibition). Cross-reference with QSAR models (ECOSAR) for risk prediction .
- Data Table :
| Test Organism | Endpoint | Exposure Duration | EC (mg/L) |
|---|---|---|---|
| Daphnia magna | Mortality | 48 h | 12.5 |
| Pseudokirchneriella subcapitata | Growth Inhibition | 72 h | 8.2 |
Guidelines for Methodological Rigor
- Experimental Design : Adopt split-plot designs (as in ) for multifactorial studies (e.g., solvent vs. catalyst effects). Use ≥4 replicates to ensure statistical power .
- Data Contradiction Analysis : Apply hypothesis-driven frameworks (e.g., Bradford Hill criteria) to assess causality in conflicting results .
- Ethical Compliance : Follow ACS or RSC guidelines for chemical safety and waste disposal. Document protocols using APA standards ( ) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
